N-(4-iodophenyl)naphtho[2,1-b]furan-2-carboxamide
Overview
Description
N-(4-iodophenyl)naphtho[2,1-b]furan-2-carboxamide is an organic compound with the molecular formula C({19})H({12})INO(_{2}) This compound features a naphthofuran core structure substituted with an iodophenyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)naphtho[2,1-b]furan-2-carboxamide typically involves the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving naphthol derivatives and appropriate reagents.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced via a coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of the iodophenyl group reacts with the naphthofuran core.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative of the naphthofuran core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)naphtho[2,1-b]furan-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The naphthofuran core and the carboxamide group can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can be involved in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the iodophenyl group could yield various substituted phenyl derivatives, while oxidation of the naphthofuran core could lead to quinone derivatives.
Scientific Research Applications
N-(4-iodophenyl)naphtho[2,1-b]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-(4-iodophenyl)naphtho[2,1-b]furan-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodophenyl group can enhance binding affinity through halogen bonding, while the naphthofuran core can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan-2-carboxamide: Lacks the iodophenyl group, resulting in different reactivity and binding properties.
N-(4-bromophenyl)naphtho[2,1-b]furan-2-carboxamide: Similar structure but with a bromine atom instead of iodine, leading to different electronic and steric effects.
N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide: Contains a chlorine atom, which affects its chemical reactivity and biological activity differently compared to the iodine derivative.
Uniqueness
N-(4-iodophenyl)naphtho[2,1-b]furan-2-carboxamide is unique due to the presence of the iodophenyl group, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity in biological systems, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(4-iodophenyl)benzo[e][1]benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12INO2/c20-13-6-8-14(9-7-13)21-19(22)18-11-16-15-4-2-1-3-12(15)5-10-17(16)23-18/h1-11H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEDVRWMQZCWSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NC4=CC=C(C=C4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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